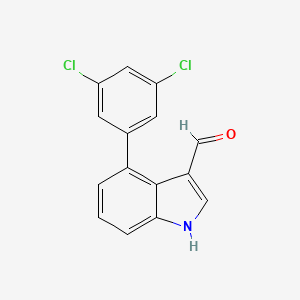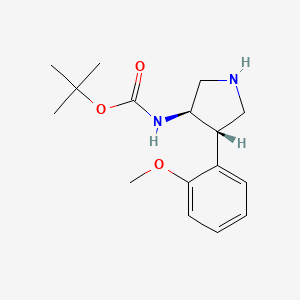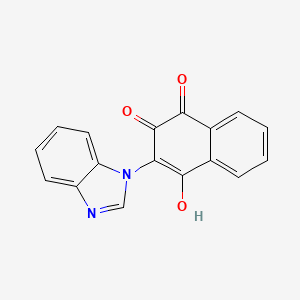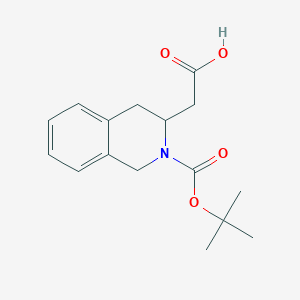![molecular formula C13H12O6S B11839989 [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid CAS No. 91903-84-3](/img/structure/B11839989.png)
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is a chemical compound with the molecular formula C13H12O6S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, methoxycarbonyl, and methanesulfonic acid. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.
Functional Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, while the methoxycarbonyl group is added via esterification.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Reactor Setup: Using stainless steel reactors to withstand the corrosive nature of sulfonation reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, replacing the sulfonic group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or aldehydes.
Reduction: Formation of alcohols or diols.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the methoxycarbonyl group.
6-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the sulfonic acid group.
2-Naphthol: Contains a hydroxyl group but lacks the methoxycarbonyl and sulfonic acid groups.
Uniqueness
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is unique due to the presence of all three functional groups (hydroxyl, methoxycarbonyl, and methanesulfonic acid) in a single molecule. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91903-84-3 |
|---|---|
Molekularformel |
C13H12O6S |
Molekulargewicht |
296.30 g/mol |
IUPAC-Name |
(6-hydroxy-7-methoxycarbonylnaphthalen-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)11-5-10-4-8(7-20(16,17)18)2-3-9(10)6-12(11)14/h2-6,14H,7H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
XHAQYUPHCJEHSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)CS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)






![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)
![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)
